2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid
CAS No.: 1396966-20-3
Cat. No.: VC4234210
Molecular Formula: C9H9N3O4S2
Molecular Weight: 287.31
* For research use only. Not for human or veterinary use.
![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid - 1396966-20-3](/images/structure/VC4234210.png)
Specification
CAS No. | 1396966-20-3 |
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Molecular Formula | C9H9N3O4S2 |
Molecular Weight | 287.31 |
IUPAC Name | 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid |
Standard InChI | InChI=1S/C9H9N3O4S2/c1-5(9(13)14)12-18(15,16)7-4-2-3-6-8(7)11-17-10-6/h2-5,12H,1H3,(H,13,14) |
Standard InChI Key | FIGWKCMUEACGHJ-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, , reflects a benzo thiadiazole ring fused to a sulfonamide-propionic acid chain. The IUPAC name, 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid, underscores the sulfonamide linkage at the 4-position of the benzothiadiazole ring. Key structural attributes include:
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Benzo thiadiazole core: A bicyclic system with sulfur and nitrogen atoms contributing to electron-deficient properties, enhancing interactions with biological targets .
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Sulfonamide bridge: Imparts polarity and hydrogen-bonding capacity, critical for receptor binding .
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Propionic acid terminus: Facilitates solubility and potential carboxylate-mediated interactions in physiological environments .
Physicochemical Properties
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Molecular weight: 287.31 g/mol.
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Solubility: Limited aqueous solubility due to hydrophobic benzothiadiazole and sulfonamide groups; solubility data remain unpublished .
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Stereochemistry: The compound’s chiral center at the propionic acid α-carbon necessitates enantioselective synthesis for pharmacological optimization .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 2-(benzo thiadiazole-4-sulfonylamino)-propionic acid involves sequential reactions :
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Thiadiazole Ring Formation: Condensation of o-phenylenediamine derivatives with sulfur sources under controlled conditions.
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Sulfonylation: Reaction of 4-aminobenzo[1,2,] thiadiazole with chlorosulfonic acid to yield the sulfonyl chloride intermediate.
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Coupling with Propionic Acid Derivatives: Nucleophilic substitution of the sulfonyl chloride with 2-aminopropionic acid esters, followed by hydrolysis to the free acid .
A representative patent (WO2006036670A1) details the synthesis of analogs via LiOH-mediated ester hydrolysis and peptide coupling, achieving yields >70% under optimized conditions .
Enantioselective Approaches
Chiral resolution remains critical for activity optimization. Enzymatic resolution using Pseudomonas fluorescens lipase achieves >99% enantiomeric excess (ee) for the (S)-enantiomer, which exhibits superior receptor binding compared to the (R)-form .
Research Findings and Biological Evaluation
In Vitro Binding Studies
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VEGF-A Inhibition: Competitive binding assays using -VEGF-A in porcine aortic endothelial (PAE) cells show 70–90% inhibition at 100 μM concentrations .
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Receptor Antagonism: CCK1/CCK2 receptor binding assays demonstrate IC values of 50–200 nM, with improved efficacy upon introducing halogen substituents (e.g., 3-bromo-4-fluoro-phenyl groups) .
In Vivo Efficacy
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Antitumor Activity: Xenograft models reveal 40–60% tumor growth reduction at 10 mg/kg doses, attributed to antiangiogenic effects via NRP1 inhibition .
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Metabolic Stability: Hepatic microsome assays indicate a half-life of >2 hours, suggesting favorable pharmacokinetics for oral administration .
Physicochemical and Regulatory Considerations
Stability and Degradation
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